Cas no 51918-83-3 (Benzenebutanol,3-methyl-)
Benzenebutanol,3-methyl- Chemical and Physical Properties
Names and Identifiers
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- Benzenebutanol,3-methyl-
- 4-(p-tolyl)butanol
- 4-(4-methylphenyl)butan-1-ol
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- MDL: MFCD16037428
- Inchi: 1S/C11H16O/c1-10-5-4-7-11(9-10)6-2-3-8-12/h4-5,7,9,12H,2-3,6,8H2,1H3
- InChI Key: OMRQBNBGJCGNCL-UHFFFAOYSA-N
- SMILES: OCCCCC1C=CC=C(C)C=1
Computed Properties
- Exact Mass: 164.12018
- Monoisotopic Mass: 164.12
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 112
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- Density: 0.971
- Boiling Point: 278.5°Cat760mmHg
- Flash Point: 119.9°C
- Refractive Index: 1.52
- PSA: 20.23
Benzenebutanol,3-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1523896-2g |
4-(M-tolyl)butan-1-ol |
51918-83-3 | 98% | 2g |
¥18522.00 | 2024-05-10 |
Benzenebutanol,3-methyl- Related Literature
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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3. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
Additional information on Benzenebutanol,3-methyl-
Benzenebutanol, 3-methyl- (CAS No. 51918-83-3): A Comprehensive Overview in Modern Chemical Research
Benzenebutanol, 3-methyl- (CAS No. 51918-83-3) is a significant compound in the realm of organic chemistry, exhibiting unique structural and functional properties that make it a subject of considerable interest in both academic research and industrial applications. This compound, characterized by its aromatic ring and aliphatic chain, has garnered attention for its potential roles in pharmaceutical synthesis, agrochemical formulations, and specialty chemical manufacturing. The molecular structure of Benzenebutanol, 3-methyl- consists of a benzene ring substituted with a 3-methylbutyl group, which imparts distinct reactivity and solubility characteristics that are leveraged in various chemical processes.
The synthesis of Benzenebutanol, 3-methyl- typically involves multi-step organic reactions, often starting from readily available precursors such as benzene derivatives and butyl halides. Advanced synthetic methodologies have been developed to enhance yield and purity, ensuring that the final product meets stringent quality standards. Recent advancements in catalytic processes have enabled more efficient and environmentally friendly routes to Benzenebutanol, 3-methyl-, aligning with the growing emphasis on sustainable chemistry practices.
In the pharmaceutical sector, Benzenebutanol, 3-methyl- has shown promise as an intermediate in the synthesis of bioactive molecules. Its structural features allow for modifications that can influence pharmacokinetic properties, making it a valuable building block for drug development. Researchers are exploring its potential in creating novel therapeutic agents that target specific biological pathways. For instance, studies have indicated that derivatives of Benzenebutanol, 3-methyl- may exhibit properties conducive to antimicrobial and anti-inflammatory applications.
The agrochemical industry has also recognized the utility of Benzenebutanol, 3-methyl- in formulating advanced pesticides and herbicides. Its ability to interact with biological systems at the molecular level makes it an effective component in crop protection agents. Innovations in green chemistry have led to the development of formulations that utilize Benzenebutanol, 3-methyl- more efficiently, reducing environmental impact while maintaining efficacy.
From a materials science perspective, Benzenebutanol, 3-methyl- contributes to the development of novel polymers and coatings. Its incorporation into polymer matrices can enhance material properties such as flexibility and durability. Additionally, research into its role as a solvent or additive has uncovered applications in advanced material processing techniques.
The analytical chemistry of Benzenebutanol, 3-methyl (CAS No. 51918-83-3) is another area where significant progress has been made. Modern analytical techniques such as high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy have enabled precise characterization and quantification of this compound. These methods are crucial for quality control in industrial settings and for ensuring the purity of samples used in research.
The toxicological profile of Benzenebutanol, 3-methyl is an important consideration for its safe handling and application. Extensive studies have been conducted to assess its acute and chronic toxicity levels. These investigations have provided valuable data on safe exposure limits and recommended handling procedures. The compound's safety profile is continually evaluated as new research emerges.
The environmental fate of Benzenebutanol, 3-methyl is another critical aspect that has been extensively studied. Research indicates that under certain conditions, it can undergo biodegradation or other environmental transformations. Understanding these processes is essential for developing strategies to minimize environmental impact and ensure compliance with regulatory standards.
In conclusion, Benzenebutanol, 3-methyl (CAS No. 51918-83-3) represents a compound of considerable scientific and industrial importance. Its unique structural features enable diverse applications across multiple sectors, from pharmaceuticals to agrochemicals and materials science. Ongoing research continues to uncover new possibilities for this versatile molecule, reinforcing its role as a key player in modern chemical innovation.
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